
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene, also known as BBHB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBHB is a member of the bisaryl bromomethyl ether family, which is a class of compounds known for their antimicrobial and antifungal activities.
Mécanisme D'action
The mechanism of action of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has been found to have low toxicity and is generally considered safe for use in various applications. However, it has been found to have some cytotoxicity towards certain cell lines at high concentrations. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been found to have some anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antimicrobial activity against a wide range of microorganisms. However, 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene also has some limitations. It has low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene. One potential area of research is the development of new synthetic methods for 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene that are more efficient and environmentally friendly. Another area of research is the optimization of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene's antimicrobial activity, which may involve further elucidation of its mechanism of action. Additionally, 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene's potential therapeutic applications, such as its anti-inflammatory and antioxidant properties, warrant further investigation. Finally, the use of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene as a disinfectant and preservative in various industries may also be an area of future research.
Méthodes De Synthèse
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene can be synthesized using a three-step process. The first step involves the reaction of 1,4-dihydroxybenzene with hexyl bromide in the presence of a base to form 1,4-bis(hexyloxy)benzene. The second step involves the reaction of 1,4-bis(hexyloxy)benzene with formaldehyde and hydrobromic acid to form 1,4-bis(bromomethyl)-2,5-bis(hexyloxy)benzene. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has been extensively studied for its antimicrobial and antifungal activities. It has been found to exhibit potent activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been studied for its potential use as a disinfectant and preservative in various industries, such as food and pharmaceuticals.
Propriétés
Numéro CAS |
153282-57-6 |
|---|---|
Nom du produit |
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene |
Formule moléculaire |
C20H32Br2O2 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
1,4-bis(bromomethyl)-2,5-dihexoxybenzene |
InChI |
InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3 |
Clé InChI |
WXZHEUZDKJZODF-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1CBr)OCCCCCC)CBr |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1CBr)OCCCCCC)CBr |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



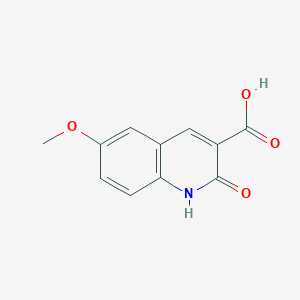
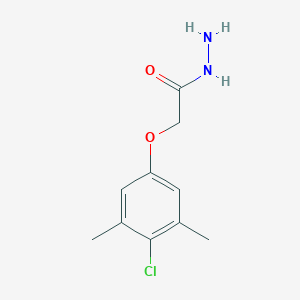
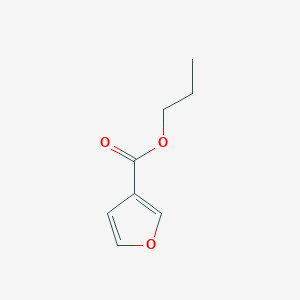
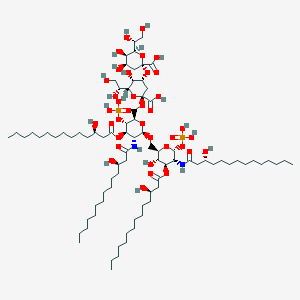
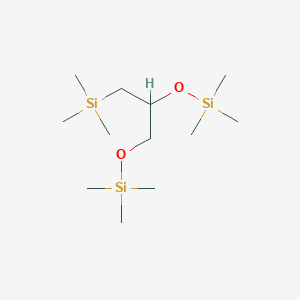
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
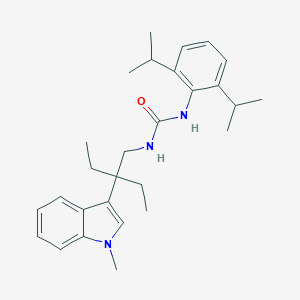
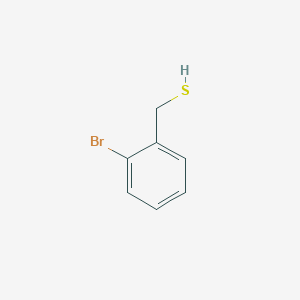
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)

![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)